molecular formula C12H22O2 B15346757 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane CAS No. 68139-00-4

2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane

Cat. No.: B15346757
CAS No.: 68139-00-4
M. Wt: 198.30 g/mol
InChI Key: CUALKFUPFIXKCZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane (CAS Registry Number: 68139-00-4 ) is an organic compound classified as a ketal and is of significant interest in flavor and fragrance research. It is characterized by the molecular formula C12H22O2 and has a molecular weight of approximately 198.30 g/mol . Key physical properties include a density of about 0.885 g/cm³ and a calculated boiling point of 246.7°C at 760 mmHg . This compound is practically insoluble in water but is soluble in fats, oils, and ethanol . The primary research value of this compound lies in its organoleptic properties. It is known by its synonym, 6-Methyl-5-hepten-2-one propyleneglycol acetal, and is described as a colourless to slightly yellow liquid with a strong, fatty, green citrus-like odour . This makes it a valuable material for studies in the development and formulation of advanced fragrances and flavors. Researchers utilize it to investigate the stability and release characteristics of acetal compounds in various matrices, as well as their performance in green and citrus scent profiles. The compound is listed for use as a flavoring agent by recognized industry bodies . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for use in food, cosmetics, or household products. Researchers should handle this chemical with appropriate precautions, noting its flash point of approximately 104.8°C .

Properties

CAS No.

68139-00-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2,4-dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxane

InChI

InChI=1S/C12H22O2/c1-10(2)6-5-8-12(4)13-9-7-11(3)14-12/h6,11H,5,7-9H2,1-4H3

InChI Key

CUALKFUPFIXKCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(O1)(C)CCC=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate diols with acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired dioxane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve halides or other suitable nucleophiles.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential applications in biological research, such as the study of enzyme inhibitors or the development of new pharmaceuticals. Its interactions with biological molecules can provide insights into various biochemical processes.

Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic properties. Research may focus on its potential use in drug development, particularly in areas such as anti-inflammatory or anticancer agents.

Industry: Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Research Findings and Data

Adsorption Studies

  • 1,4-Dioxane : Binds strongly to C₂₀ fullerenes (binding energy ~−1.5 eV) via covalent interactions .
  • Target Compound : Predicted to adsorb via weaker van der Waals forces due to lack of polar groups.

Biological Activity

2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane, a compound with the CAS number 68139-00-4, is a member of the dioxane family, characterized by its unique structure which includes two methyl groups and a pentenyl side chain. This compound has garnered interest due to its potential biological activities, particularly in the fields of fragrance and flavoring agents. This article aims to explore the biological activity of this compound through existing research findings, case studies, and relevant data.

The chemical properties of this compound are crucial for understanding its biological behavior. Below is a summary of its key properties:

PropertyValue
Molecular FormulaC₁₂H₂₂O₂
Molecular Weight198.302 g/mol
Density0.885 g/cm³
Boiling Point246.7 °C at 760 mmHg
Flash Point104.8 °C
LogP3.274

These properties suggest that the compound is relatively stable under standard conditions and may interact with biological systems in specific ways due to its lipophilicity.

1. Fragrance and Flavoring Applications

The primary application of this compound is in the fragrance industry. It exhibits a pleasant aroma profile that makes it suitable for use in perfumes and flavorings. According to patent literature, this compound can be used as a substitute for other more common fragrance components due to its unique scent characteristics .

3. Reactivity and Sensitization Potential

The reactivity of this compound can be assessed using methods such as the Direct Peptide Reactivity Assay (DPRA), which evaluates skin sensitization potential by measuring peptide depletion in the presence of chemicals . While specific data on this compound’s reactivity are not extensively documented, its structural similarities to known sensitizers warrant cautious evaluation.

4. Case Studies

A notable case study involved evaluating the safety of various flavoring substances including dioxanes in food applications. The findings suggested that while high doses can lead to oxidative stress and potential cellular damage, typical exposure levels in food do not pose significant risks to human health .

Q & A

What are the common synthetic routes for preparing 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxane, and what factors influence the choice of method?

Basic Research Question
The synthesis of this compound typically involves acid-catalyzed cyclization of diols with carbonyl compounds or transacetalization reactions. For example, analogous dioxane derivatives are synthesized via cyclocondensation of substituted diols with ketones under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) . The bulky 4-methyl-3-pentenyl substituent introduces steric hindrance, which may necessitate prolonged reaction times or elevated temperatures to achieve ring closure. Solvent polarity and the use of dehydrating agents (e.g., molecular sieves) also influence yield by shifting equilibrium toward product formation.

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